molecular formula C18H18BrN3OS B10966619 3-[(3-bromobenzyl)sulfanyl]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole

3-[(3-bromobenzyl)sulfanyl]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B10966619
M. Wt: 404.3 g/mol
InChI Key: QQPPPVCSTICQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-bromobenzyl)sulfanyl]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromobenzyl)sulfanyl]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with a thiol or sulfide precursor.

    Ethyl and Methoxy Substitutions: The ethyl and methoxy groups are introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted by nucleophiles, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Exhibits potential antimicrobial activity against various bacterial and fungal strains.

    Enzyme Inhibition: Can act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Anticancer Research: Studied for its potential cytotoxic effects on cancer cell lines.

    Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(3-bromobenzyl)sulfanyl]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole
  • 3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole
  • 3-[(3-bromobenzyl)sulfanyl]-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Uniqueness

The uniqueness of 3-[(3-bromobenzyl)sulfanyl]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromobenzyl group, ethyl group, and methoxyphenyl group in specific positions on the triazole ring can result in unique interactions with biological targets and distinct chemical properties compared to similar compounds.

Properties

Molecular Formula

C18H18BrN3OS

Molecular Weight

404.3 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-4-ethyl-5-(3-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C18H18BrN3OS/c1-3-22-17(14-7-5-9-16(11-14)23-2)20-21-18(22)24-12-13-6-4-8-15(19)10-13/h4-11H,3,12H2,1-2H3

InChI Key

QQPPPVCSTICQSB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.